Technical Monograph: Tert-butyl benzyl(2-oxoethyl)carbamate
Technical Monograph: Tert-butyl benzyl(2-oxoethyl)carbamate
Topic: Tert-butyl benzyl(2-oxoethyl)carbamate (CAS 136159-63-2) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
The "Masked" Ethylamine Linker for Peptidomimetics and Alkaloid Synthesis
Executive Summary
Tert-butyl benzyl(2-oxoethyl)carbamate (CAS 136159-63-2), also known as
Its primary utility lies in its aldehyde functionality , which allows for rapid diversification via reductive amination or Wittig olefination, while the Boc (acid-labile) and Benzyl (hydrogenolysis-labile) groups provide versatile orthogonal protection strategies. This guide outlines the optimized synthesis, handling, and application of this critical intermediate.
Chemical Profile & Properties[1][2][3][4]
| Property | Data |
| CAS Number | 136159-63-2 |
| IUPAC Name | tert-butyl benzyl(2-oxoethyl)carbamate |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 249.31 g/mol |
| Physical State | Viscous colorless to pale yellow oil (often solidifies upon prolonged freezer storage) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |
| Stability | Labile. Prone to oxidation (to carboxylic acid) and polymerization.[1] Store at -20°C under Argon. |
| Key NMR Signal |
Synthetic Utility & Mechanism
The strategic value of CAS 136159-63-2 is its ability to introduce a protected ethylamine spacer into a molecule. The aldehyde carbon acts as a "soft" electrophile, enabling C-N or C-C bond formation under mild conditions.
Reaction Manifold
The following diagram illustrates the core reactivity profile, highlighting its role as a divergent intermediate.
Figure 1: Reaction manifold for Tert-butyl benzyl(2-oxoethyl)carbamate. The reductive amination pathway (Blue Arrow) is the primary application in medicinal chemistry.
Experimental Protocols
Protocol A: Synthesis of CAS 136159-63-2 (Swern Oxidation)
Rationale: Direct oxidation of tert-butyl benzyl(2-hydroxyethyl)carbamate is preferred over reduction of the ester due to the risk of over-reduction. The Swern oxidation is chosen for its mildness and lack of heavy metal waste, though temperature control is critical to prevent side reactions (thioacetal formation).
Reagents:
-
Oxalyl chloride (1.5 equiv)
-
DMSO (3.0 equiv)
-
Triethylamine (5.0 equiv)
-
Starting Alcohol: tert-butyl benzyl(2-hydroxyethyl)carbamate (1.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (190 µL, 2.2 mmol) in anhydrous DCM (5 mL). Cool to -78°C (dry ice/acetone bath).
-
DMSO Addition: Add DMSO (310 µL, 4.4 mmol) dropwise over 5 minutes. Caution: Gas evolution (CO/CO2).[2] Stir for 15 minutes at -78°C.
-
Substrate Addition: Dissolve tert-butyl benzyl(2-hydroxyethyl)carbamate (370 mg, 1.47 mmol) in DCM (2 mL) and add dropwise to the reaction mixture. Maintain temperature below -60°C. Stir for 45 minutes.
-
Quench: Add Triethylamine (1.02 mL, 7.35 mmol) dropwise. The mixture will turn cloudy (Et3N·HCl salts).
-
Warming: Allow the reaction to warm to 0°C over 30 minutes.
-
Workup: Quench with saturated NH4Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc, typically 8:2).
-
Note: The aldehyde is unstable on silica for long periods. Elute quickly.
-
Validation:
-
TLC: Rf ~0.5 (Hex/EtOAc 7:3). Stains active with KMnO4 or DNP (orange spot).
-
1H NMR (CDCl3): Look for the aldehyde proton at 9.5–9.7 ppm . Rotamers of the Boc group often cause this signal to appear as two broad singlets or a split peak.
Protocol B: Reductive Amination (General Procedure)
Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that reduces the intermediate imine/iminium species faster than the aldehyde itself, minimizing direct reduction to the alcohol.
Reagents:
-
Aldehyde: CAS 136159-63-2 (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.0–1.2 equiv)
-
Reductant: NaBH(OAc)3 (1.5 equiv)
-
Acid Catalyst: Acetic Acid (1.0 equiv, optional, promotes imine formation)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
Step-by-Step Procedure:
-
Imine Formation: Dissolve the amine (1.0 mmol) and CAS 136159-63-2 (1.0 mmol) in DCE (5 mL). If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA.
-
Reduction: Add NaBH(OAc)3 (1.5 mmol) in one portion.
-
Optimization: For sluggish amines, stir the aldehyde and amine for 30-60 mins before adding the reductant to ensure imine formation.
-
-
Reaction: Stir at room temperature for 4–16 hours under Nitrogen. Monitor by LCMS for the disappearance of the aldehyde (M+Na peak) and appearance of the product mass.
-
Workup: Quench with saturated NaHCO3. Extract with DCM.
-
Purification: Column chromatography. The product is a stable tertiary carbamate.
Critical Quality Attributes & Troubleshooting
Stability & Storage[7]
-
Oxidation Risk: The aldehyde is highly susceptible to air oxidation, forming N-Boc-N-benzylglycine.
-
Mitigation: Store the pure compound at -20°C under Argon. If the compound has been stored for >1 month, check the 1H NMR for a carboxylic acid peak (broad singlet >10 ppm) or purify via a short silica plug before use.
-
-
Rotamers: The Boc and Benzyl groups create significant steric bulk, leading to restricted rotation around the amide bond.
-
Observation: NMR spectra often appear "messy" at room temperature with broadened or split peaks. This is normal. Running NMR at elevated temperature (e.g., 50°C in DMSO-d6) can coalesce the peaks for better resolution.
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Swern | Temperature rose above -60°C during DMSO addition. | Ensure strict -78°C control; add reagents slowly down the side of the flask. |
| Aldehyde to Alcohol Reversion | Incomplete oxidation or moisture in workup. | Ensure anhydrous conditions. Use Dess-Martin Periodinane (DMP) as an alternative oxidant if Swern fails. |
| No Reaction in Reductive Amination | Steric hindrance of the amine. | Use Ti(OiPr)4 (1.0 equiv) as a Lewis acid to force imine formation before adding NaBH4 or NaBH3CN. |
| Product is "Messy" on NMR | Rotamers of Boc/Bn groups. | Perform High-Temperature NMR (50-60°C) or check purity via LCMS/HPLC. |
References
-
Swern Oxidation Mechanism & Protocol: Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis1981 , 1981(03), 165-185.[3]
-
Reductive Amination Methodology: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[4][5][6] Chem.1996 , 61(11), 3849-3862.
-
Application in Suvorexant Synthesis (Related Intermediate): Cox, C. D.; et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." J. Med. Chem.2010 , 53(14), 5320–5332.
-
General Carbamate Protection Strategies: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: Hoboken, NJ, 2014.
Sources
- 1. tert-butyl N-(2-oxoethyl)carbamate | C7H13NO3 | CID 4247255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
